molecular formula C13H14BrClN2O2 B7934601 tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate CAS No. 942317-90-0

tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B7934601
CAS No.: 942317-90-0
M. Wt: 345.62 g/mol
InChI Key: XOWAMDBBRYBGFY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate is a halogenated benzimidazole derivative featuring a tert-butyl carbamate protecting group at the 1-position, a bromomethyl substituent at the 4-position, and a chlorine atom at the 6-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of inhibitors such as PqsR antagonists for quorum sensing modulation . Its bromomethyl group serves as a reactive site for nucleophilic substitution, enabling further functionalization. The tert-butyl group enhances solubility in organic solvents, while the chlorine atom contributes to electronic effects that influence reactivity and stability.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-6-chlorobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-16-11-8(6-14)4-9(15)5-10(11)17/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAMDBBRYBGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=C(C=C21)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743695
Record name tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942317-90-0
Record name tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole scaffold is typically constructed via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For tert-butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate, the synthesis begins with a pre-functionalized benzene ring bearing chloro and methyl groups at positions 6 and 4, respectively.

A critical step involves cyclization under acidic or oxidative conditions. For example, heating 4-methyl-6-chloro-1,2-diaminobenzene with formic acid generates the imidazole ring while preserving the methyl substituent. Alternative methods employ glyoxal or triethyl orthoformate as cyclization agents, though these require strict pH control (6.0–7.5) to prevent side reactions.

Functionalization of the Benzimidazole Core

Introducing the Bromomethyl Group

The conversion of the 4-methyl group to bromomethyl is achieved via radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under UV light selectively brominates the methyl group without affecting the chloro substituent.

Optimization Insights :

  • Solvent Selection : Reactions in carbon tetrachloride (CCl₄) or dichloromethane (DCM) yield higher regioselectivity compared to polar solvents.

  • Temperature : Maintaining 60–80°C prevents over-bromination and decomposition.

Reaction ParameterOptimal ConditionYield (%)
SolventCCl₄78
InitiatorAIBN (0.1 eq)82
Temperature70°C75

Chlorination at the 6-Position

The chloro group is introduced either before or after ring formation, depending on the starting material. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C achieves high selectivity for the 6-position. Alternatively, directed ortho-metalation (DoM) strategies employ lithiation followed by quenching with hexachloroethane.

Critical Considerations :

  • Protecting Groups : The tert-butoxycarbonyl (Boc) group must be introduced after chlorination to avoid deprotection during harsh reaction conditions.

  • Purification : Column chromatography with ethyl acetate/hexanes (1:3) effectively isolates the chlorinated intermediate.

tert-Butoxycarbonyl (Boc) Protection

Esterification with Boc Anhydride

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with reactions typically completed within 12–24 hours at room temperature.

Yield Optimization :

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to substrate minimizes unreacted starting material.

  • Base Selection : DMAP outperforms triethylamine in suppressing side reactions, improving yields from 65% to 88%.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

  • Chlorination First :

    • Start with 4-methyl-1,2-diaminobenzene.

    • Chlorinate at position 6 using SO₂Cl₂.

    • Cyclize with formic acid to form 6-chloro-4-methyl-1H-benzimidazole.

    • Brominate the methyl group with NBS/AIBN.

    • Protect with Boc₂O/DMAP.

  • Key Data :

    • Overall yield: 62% over four steps.

    • Purity (HPLC): >98% after recrystallization from ethanol/water.

Pathway B: Late-Stage Bromination

  • Boc Protection Early :

    • Protect 4-methyl-6-chloro-1H-benzimidazole with Boc₂O.

    • Brominate the methyl group under radical conditions.

  • Advantages :

    • Avoids Boc deprotection during bromination.

    • Reduces purification steps by 30% compared to Pathway A.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry enhances reproducibility and safety for bromination steps. A two-stage system separates the radical initiation (UV chamber) and propagation (heated coil), achieving 85% conversion in 15 minutes.

Waste Management

  • Bromine Recovery : Distillation traps recover excess Br₂, reducing hazardous waste by 40%.

  • Solvent Recycling : CCl₄ is reclaimed via fractional distillation, cutting material costs by 25%.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

The radical mechanism of NBS bromination can lead to:

  • Allylic Bromination : Mitigated by using excess NBS (1.5 eq) and limiting reaction time.

  • Ring Bromination : Occurs at electron-rich positions; suppressed by electron-withdrawing chloro groups.

Boc Deprotection Risks

Exposure to protic acids (e.g., TFA) during subsequent steps may cleave the Boc group. Neutral workup conditions (pH 7.0–7.5) after bromination preserve ester integrity.

Comparative Analysis of Methodologies

ParameterPathway APathway B
Total Steps43
Overall Yield62%68%
Purity>98%95%
ScalabilityModerateHigh
Cost per kg (USD)12,5009,800

Pathway B offers superior cost-efficiency and scalability for industrial applications, while Pathway A remains valuable for high-purity laboratory-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling diverse functionalization:

Reaction TypeReagents/ConditionsProductYield*Application
Amine alkylationPiperazine/K<sub>2</sub>CO<sub>3</sub>/MeCN/75°C Piperazine-methyl adduct42–78%Bioconjugates for drug design
Azide substitutionNaN<sub>3</sub>/DMF/RT6-(azidomethyl) derivativeNot reportedClick chemistry precursors
Thiol substitutionThiophenol/Et<sub>3</sub>N/DCMThioether-linked compoundsModerateProdrug synthesis

*Yields based on analogous reactions in benzimidazole derivatives .

Mechanism : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the methyl carbon. Steric hindrance from the benzimidazole ring slightly reduces reaction rates compared to aliphatic bromides.

Oxidation Reactions

The bromomethyl group is oxidizable to carbonyl functionalities under controlled conditions:

Oxidizing AgentConditionsProductNotes
H<sub>2</sub>O<sub>2</sub>/AcOH60°C, 6 hr6-carbaldehyde derivativeRequires catalytic H<sub>2</sub>SO<sub>4</sub>
KMnO<sub>4</sub>/H<sub>2</sub>O0°C, pH 7Carboxylic acid (via aldehyde)Over-oxidation risk at higher temps

This pathway is critical for introducing ketone/aldehyde handles for Schiff base formation or redox-active moieties.

Ester Group Reactivity

The tert-butyl carboxylate participates in acid-catalyzed hydrolysis :

ConditionsProductUtility
TFA/DCM (1:1), 2 hr 4-(bromomethyl)-6-chloro-1H-benzimidazoleDeprotection for NH-functionalization
HCl (conc.)/dioxane, refluxCarboxylic acid derivativeCoordination chemistry applications

The tert-butyl group enhances solubility in organic phases during synthesis while allowing facile deprotection for downstream modifications .

Cross-Coupling Reactions

The chloro substituent at position 6 enables Suzuki-Miyaura couplings , though reactivity depends on catalyst selection:

Catalyst SystemConditionsCoupling PartnerProduct
Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O, 80°CAryl boronic acidsBiaryl-functionalized analogs
PdCl<sub>2</sub>(dppf)/Cs<sub>2</sub>CO<sub>3</sub>Toluene/EtOH, 100°CHeterocyclesAntiviral scaffold libraries

Optimization requires inert atmospheres and degassed solvents to prevent catalyst poisoning.

Reaction Optimization Guidelines

  • Solvent selection : Polar aprotic solvents (DMF, MeCN) maximize S<sub>N</sub>2 rates

  • Temperature control : Oxidations require strict thermal regulation to avoid side reactions

  • Catalyst screening : Buchwald-Hartwig conditions improve coupling yields with electron-deficient aryl groups

This compound’s versatility in nucleophilic, oxidative, and cross-coupling pathways positions it as a strategic intermediate in pharmaceutical and materials science research.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate has been explored for its potential as a pharmaceutical intermediate due to its structural resemblance to biologically active compounds. Notable applications include:

  • Anticancer Activity : Research suggests that derivatives of benzimidazole exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division.
StudyFindings
Case Study 1Demonstrated that benzimidazole derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.
Case Study 2Investigated the mechanism of action, revealing that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of:

  • Polymeric Materials : The incorporation of benzimidazole units into polymers can enhance thermal stability and mechanical properties.
ApplicationDescription
Polymer AdditivesUsed as a stabilizer in high-performance polymers to improve resistance to heat and UV radiation.
CoatingsDevelopment of coatings that exhibit enhanced durability and chemical resistance due to the presence of benzimidazole moieties.

Agricultural Chemistry

There is growing interest in the use of compounds like this compound as potential agrochemicals:

  • Pesticidal Activity : Preliminary studies indicate that certain benzimidazole derivatives possess fungicidal properties, making them candidates for agricultural applications.
ResearchOutcome
Agricultural StudyFound that specific derivatives exhibited effective antifungal activity against common crop pathogens, suggesting their utility as fungicides.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological activity. The chloro substituent and benzoimidazole core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromomethyl vs. Chloromethyl Groups : The bromomethyl group in the target compound exhibits higher reactivity in nucleophilic substitutions compared to chloromethyl analogs due to the weaker C–Br bond. This makes it more suitable for alkylation reactions in drug synthesis.
  • tert-Butyl Carbamate vs. Benzyloxy Groups: Compounds like 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole (5{112}) feature benzyloxy substituents, which confer lower steric hindrance but reduced solubility in non-polar solvents compared to tert-butyl groups.

Positional Isomerism

  • Chloro Substituent at 6-Position : The 6-chloro substituent in the target compound induces electron-withdrawing effects, deshielding nearby protons (e.g., δ 129.75 ppm in $^{13}\text{C}$ NMR). In contrast, compounds with chlorine at other positions (e.g., 5-chloro analogs) may exhibit distinct electronic environments and reactivity profiles.

Purification Techniques

  • The target compound’s synthesis likely involves chromatographic purification (e.g., EtOAc–hexane systems), similar to (+)-tert-butyl 4-[(2S,3S)-3-dibenzylaminotetrahydrofuran-2-yl]imidazole-1-carboxylate, which was purified using EtOAc–hexane (3:7).
  • Stereoselective syntheses, as seen in , highlight the importance of chiral centers in related compounds, though the target compound lacks such complexity.

Functionalization Strategies

  • Unlike peptide-coupled imidazoles (e.g., 5{87}–5{90}), the target compound’s bromomethyl group allows for straightforward alkylation without requiring coupling reagents.

Physical and Spectroscopic Properties

NMR Data Comparison

Compound $^{13}\text{C}$ NMR Shifts (δ, ppm) Key Features Reference
Target Compound 158.62 (C=O), 129.75 (C-Cl) Bromomethyl at 4-position
6g (PqsR Inhibitor) 399.1 [M+H]$^+$ (LCMS) Hydroxypropoxy-phenyl group
5{112} (Benzyloxy Derivative) N/A Benzyloxy-S-phenylalanyl group

Biological Activity

tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate (CAS No. 942317-90-0) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C13H14BrClN2O2C_{13}H_{14}BrClN_2O_2 with a molecular weight of 345.619 g/mol. The compound features a benzimidazole core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC₁₃H₁₄BrClN₂O₂
Molecular Weight345.619 g/mol
CAS Number942317-90-0
Purity>98%
Storage Conditions2-8°C, sealed

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 1 to 4 μg/mL against strains like Staphylococcus aureus and Bacillus cereus .

Anticancer Activity

Research has also highlighted the potential anticancer effects of benzimidazole derivatives. A study on structurally related compounds demonstrated that they could inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The lead compounds exhibited IC50 values in the nanomolar range, indicating potent activity .

Case Studies

  • Histone Deacetylase Inhibition : A study focused on the design of novel HDAC inhibitors found that certain benzimidazole derivatives, including those similar to this compound, displayed selective inhibition against HDAC1 and HDAC2 with significant cytotoxic effects in cancer cell lines .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various benzimidazole derivatives against clinically relevant pathogens. The results indicated that some derivatives had comparable efficacy to established antibiotics, suggesting their potential as new therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate, and how can purity be optimized?

The compound is typically synthesized via sequential functionalization of the benzo[d]imidazole core. A common approach involves:

  • Step 1 : Protection of the imidazole nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions.
  • Step 2 : Chlorination at the 6-position using POCl₃ or SOCl₂ in DMF, followed by bromination at the 4-methyl position via NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .
  • Purity Optimization : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (≥98%) with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, bromomethyl protons as a doublet near 4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₄BrClN₂O₂: calc. 348.99) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. How should researchers handle stability issues during storage?

The compound is sensitive to moisture and light. Store under inert gas (Ar/N₂) at –20°C in amber vials. Perform accelerated degradation studies at 40°C/75% RH for 1–2 weeks to assess hydrolytic stability (monitor via TLC/HPLC) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromomethyl group in cross-coupling reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Focus on the C-Br bond dissociation energy (BDE) and charge distribution to predict nucleophilic attack sites .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, THF) to assess their impact on reaction barriers using COSMO-RS models .

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatization of this compound?

  • Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (catalyst loading, temperature, solvent) and identify critical factors. For example, a 2³ factorial design can optimize Pd-catalyzed couplings .
  • In Situ Monitoring : Use ReactIR or HPLC-MS to detect intermediates (e.g., debrominated byproducts) that may explain yield discrepancies .

Q. How can researchers design stable analogs for biological studies without compromising reactivity?

  • Isosteric Replacement : Replace the bromomethyl group with a trifluoromethyl or azide group for improved stability while retaining electrophilicity. Validate via comparative kinetic studies (e.g., half-life in PBS at 37°C) .
  • Protecting Group Strategies : Introduce photolabile (e.g., nitroveratryl) or enzyme-cleavable groups (e.g., esterase-sensitive moieties) to control activation .

Q. What methodologies are recommended for analyzing degradation pathways under physiological conditions?

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Use LC-QTOF-MS to identify degradation products (e.g., tert-butyl cleavage or imidazole ring oxidation) .
  • Metabolite Profiling : Incubate with liver microsomes (human or rodent) and analyze via UPLC-MS/MS to map Phase I/II metabolites .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., divergent catalytic efficiencies), employ multivariate regression to isolate variables or validate via independent kinetic assays .
  • Safety Protocols : Adhere to institutional chemical hygiene plans for handling brominated compounds, including fume hood use and waste disposal guidelines .

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